molecular formula C12H20ClNS B6181579 (cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride CAS No. 2613383-40-5

(cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride

Cat. No.: B6181579
CAS No.: 2613383-40-5
M. Wt: 245.8
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Description

. This compound is characterized by the presence of a cyclohexylmethyl group and a thiophen-3-ylmethyl group attached to an amine, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride involves the condensation of cyclohexylmethylamine with thiophen-3-ylmethyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted thiophene derivatives .

Scientific Research Applications

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of (cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiopropamine: A stimulant drug with a similar thiophene ring structure but different substituents.

    2-Thiophenemethylamine: A related compound with a simpler structure and different applications.

Uniqueness

(Cyclohexylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride is unique due to its combination of cyclohexylmethyl and thiophen-3-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

2613383-40-5

Molecular Formula

C12H20ClNS

Molecular Weight

245.8

Purity

95

Origin of Product

United States

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